molecular formula C7H16Cl2N2 B581766 (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride CAS No. 1417789-76-4

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

Cat. No. B581766
CAS RN: 1417789-76-4
M. Wt: 199.119
InChI Key: RUMPYDQZJSJKTJ-VJBFUYBPSA-N
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Description

“(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride” is a chemical compound with the CAS number 1417789-76-4. It is used for research purposes .


Molecular Structure Analysis

The molecular formula of “(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride” is C7H14N2 . The InChI code is provided in some sources , but it’s for a slightly different compound, “(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate”.


Physical And Chemical Properties Analysis

The molecular weight of “(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride” is 126.2 . The predicted boiling point is 161.5±8.0 °C, and the predicted density is 0.970±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis and Development

The pyrrole moiety, a core structure in “(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride,” is a versatile scaffold in medicinal chemistry . It is used to synthesize compounds with a wide range of pharmacological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, and anticancer properties. The compound’s ability to integrate with various pharmacophores makes it a valuable tool for drug design and development.

Agriculture: Pesticide and Fungicide Development

Pyrrole derivatives are known for their applications in agriculture, particularly in the development of pesticides and fungicides . The structural versatility of pyrrole allows for the synthesis of compounds that can target a broad spectrum of agricultural pests and diseases, contributing to crop protection and yield improvement.

Materials Science: Polymer and Material Synthesis

In materials science, pyrrole-based compounds are utilized for the synthesis of conductive polymers and materials . These polymers have applications in electronics, coatings, and as additives to improve material properties such as conductivity and stability.

Environmental Science: Pollutant Remediation

The reactivity of pyrrole compounds can be harnessed for environmental applications, such as the remediation of pollutants . Pyrrole derivatives can participate in chemical reactions that neutralize or transform harmful substances, aiding in environmental cleanup efforts.

Biochemistry: Enzyme Inhibition and Protein Interaction

In biochemistry, pyrrole derivatives serve as enzyme inhibitors and modulators of protein-protein interactions . This is crucial for understanding cellular processes and developing therapeutic agents that can intervene in disease pathways at the molecular level.

Catalysis: Synthesis of Heterocyclic Compounds

Pyrrole derivatives are also significant in catalysis, particularly in the synthesis of other heterocyclic compounds . Their reactivity can be exploited to catalyze a variety of chemical reactions, leading to the efficient production of a wide array of biologically active molecules.

properties

IUPAC Name

(3aR,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMPYDQZJSJKTJ-VJBFUYBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693891
Record name (3aR,6aR)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

CAS RN

1224886-44-5
Record name (3aR,6aR)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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